molecular formula C11H7F2NO B6366542 3-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% CAS No. 426823-54-3

3-(2,5-Difluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366542
CAS RN: 426823-54-3
M. Wt: 207.18 g/mol
InChI Key: UFPBXZUZFVBMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)-2-hydroxypyridine, 95% (3-2,5-DFH-2-HOP) is an organic compound used as a reagent in organic synthesis. It is a white, solid crystalline material with a melting point of 130-132 °C and a boiling point of 290-292 °C. 3-2,5-DFH-2-HOP has a molecular formula of C7H5F2NO and a molecular weight of 161.12 g/mol. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

3-2,5-DFH-2-HOP is used as a reagent in organic synthesis for the preparation of a variety of compounds. It is used in the synthesis of heterocyclic compounds, such as 1,3-dihydro-2H-pyrrolo[3,2-c]pyridines and 1,3-dihydro-2H-pyrrolo[2,3-c]pyridines. It is also used in the synthesis of fluoro-substituted heterocycles, such as 2-amino-4-fluoropyridines and 2-amino-4-fluoropyrrolo[2,3-c]pyridines. In addition, 3-2,5-DFH-2-HOP is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

3-2,5-DFH-2-HOP is an electrophilic compound, which means that it can react with nucleophiles to form new covalent bonds. In the two-step synthesis of 3-2,5-DFH-2-HOP, the first step involves the formation of an imine from the aldehyde and the pyridine. This reaction is catalyzed by a base, such as sodium hydroxide, and is an example of nucleophilic addition. In the second step, the imine is reduced to the desired product, 3-2,5-DFH-2-HOP, using a reducing agent such as sodium borohydride. This reaction is an example of a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-2,5-DFH-2-HOP is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological molecules or receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 3-2,5-DFH-2-HOP in organic synthesis are that it is a relatively stable compound, with a high boiling point and a low melting point. It is also soluble in a variety of organic solvents, which makes it easy to use in laboratory experiments. However, it is important to note that 3-2,5-DFH-2-HOP is an electrophilic compound, and as such it can react with nucleophiles to form new covalent bonds. This can lead to unexpected side reactions and the formation of unwanted byproducts.

Future Directions

The use of 3-2,5-DFH-2-HOP in organic synthesis has potential applications in the synthesis of pharmaceuticals and other compounds. Future research could focus on exploring the use of 3-2,5-DFH-2-HOP in the synthesis of new and improved drugs, as well as its potential use in the synthesis of other compounds, such as dyes and pigments. In addition, further research could be done to explore the potential toxicity and carcinogenicity of 3-2,5-DFH-2-HOP, as well as its potential interactions with biological molecules and receptors. Finally, further research could be done to explore the potential applications of 3-2,5-DFH-2-HOP in other areas, such as catalysis and fuel cell technology.

Synthesis Methods

3-2,5-DFH-2-HOP can be synthesized from 2,5-difluorobenzaldehyde and 2-hydroxy-4-methoxy-3-methylpyridine in a two-step reaction. In the first step, the aldehyde and the pyridine are reacted in the presence of a base such as sodium hydroxide to form the corresponding imine. In the second step, the imine is reacted with a reducing agent such as sodium borohydride to form the desired product, 3-2,5-DFH-2-HOP.

properties

IUPAC Name

3-(2,5-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-4-10(13)9(6-7)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBXZUZFVBMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682727
Record name 3-(2,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)pyridin-2(1H)-one

CAS RN

426823-54-3
Record name 3-(2,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.